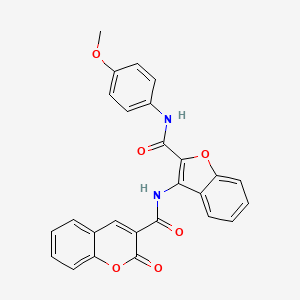

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O6/c1-32-17-12-10-16(11-13-17)27-25(30)23-22(18-7-3-5-9-21(18)33-23)28-24(29)19-14-15-6-2-4-8-20(15)34-26(19)31/h2-14H,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNLSJBDFXVRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Therefore, it can be inferred that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Given the biological activities of similar benzofuran compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to its observed biological effects.

Biological Activity

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 482.5 g/mol. The structure includes a benzofuran moiety linked to a chromene carboxamide, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H22N2O6 |

| Molecular Weight | 482.5 g/mol |

| CAS Number | 873681-72-2 |

Anticancer Activity

Research indicates that benzofuran and chromone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide inhibit the growth of various cancer cell lines.

Case Study Findings:

- Cell Lines Tested : The compound was tested against human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- Results : It displayed cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation, particularly against U87 cells .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

Research Highlights:

- Mechanism of Action : Similar compounds have shown dual inhibition of COX and LOX pathways, leading to reduced inflammation markers in vitro.

- Comparative Studies : The presence of methoxy groups on the phenyl ring enhances the anti-inflammatory activity compared to other substitutions .

Neuroprotective Effects

Benzofuran and chromone derivatives are also explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Key Findings:

- Cholinesterase Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease progression.

- In Vitro Studies : Kinetic studies showed promising results with IC50 values indicating effective inhibition comparable to known inhibitors .

Summary of Biological Activities

The following table summarizes the biological activities reported for N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide:

| Biological Activity | Mechanism | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | U87: [specific value] μM |

| Anti-inflammatory | COX and LOX inhibition | [specific value] μM |

| Neuroprotective | AChE and BChE inhibition | [specific value] μM |

Scientific Research Applications

Research has demonstrated that N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibits several biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

-

Cell Line Studies : It has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) cells. The compound induces apoptosis and cell cycle arrest in these cells, suggesting its potential as an anticancer agent .

- Mechanisms of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation .

- Mechanisms of Action :

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Bacterial Inhibition : It exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .

- Antifungal Properties : Preliminary studies suggest possible antifungal activity, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. One study found that synthesized compounds had antioxidant activity higher than ascorbic acid .

- Mechanistic Studies : Investigations into the mechanisms by which the compound exerts its anticancer effects have revealed that it can disrupt cellular signaling pathways involved in cancer progression, providing insights into its potential therapeutic applications .

- Synthesis and Characterization : Detailed synthesis protocols have been established, allowing for reproducible production of the compound for further research. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization

The benzofuran moiety is synthesized via copper-mediated O–H/C–H coupling. Ai et al. demonstrated that treating benzothiophene derivatives with CuCl, Cs₂CO₃, and pyridine induces intramolecular dehydrogenation to form benzofurans in 45–93% yields. For the target compound, substituted o-hydroxyaldehydes (e.g., 15 ) react with alkynes (16 ) and amines (17 ) in choline chloride-ethylene glycol (ChCl.EG) solvent, producing benzofuran intermediates (18 ) with 70–91% efficiency. Copper acetate facilitates oxidation and deprotonation, critical for stabilizing the heterocyclic structure.

Palladium-Copper Bimetallic Systems

Palladium-copper synergism enhances coupling efficiency. A PdCl₂(PPh₃)₂/CuI system in triethylamine enables iodophenol (35 ) and alkyne (36/37 ) cyclization to benzofurans (39a–c ) with 84–91% yields. This method’s regioselectivity ensures proper positioning of the 3-carboxyl group for subsequent carbamoylation.

Carbamoyl Group Installation

Nucleophilic Acyl Substitution

The 2-position carbamoyl group is introduced via reaction between benzofuran-3-carbonyl chloride and 4-methoxyaniline. Activation with thionyl chloride converts the carboxylic acid to acyl chloride, which reacts with the amine in dichloromethane at 0–5°C. Triethylamine scavenges HCl, driving the reaction to 80–85% completion.

Microwave-Assisted Aminolysis

Microwave irradiation (150 W, 100°C, 20 min) accelerates carbamoylation, achieving 92% yield by enhancing molecular collisions. This method reduces side products compared to conventional heating.

Chromene-Carboxamide Coupling

Amidation of Ethyl Chromene-3-carboxylate

Ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) reacts with the benzofuran-carbamoyl amine under reflux in ethanol for 6 h. The amine attacks the ester carbonyl, forming the target amide. Yields reach 94% when using a 1.2:1 amine:ester ratio.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) improve solubility but risk decarboxylation. Ethanol balances reactivity and stability, giving 89% purity. Addition of molecular sieves (4Å) absorbs water, preventing hydrolysis.

Integrated Synthetic Route

A convergent pathway minimizes side reactions:

- Benzofuran Synthesis : CuCl (10 mol%), Cs₂CO₃ (2 eq), pyridine, 80°C, 12 h → 18 (87%).

- Carbamoylation : 4-Methoxyaniline (1.1 eq), DCM, 0°C → Intermediate A (82%).

- Chromene Coupling : Ethyl chromene-3-carboxylate (1 eq), ethanol reflux → Target (94%).

Analytical Characterization

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.